N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the thiazine ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with 6,7-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base to form the intermediate. This intermediate is then cyclized with sulfur and oxidized to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share similar structural features and biological activities.
Indole derivatives: Compounds such as indole-3-acetic acid and its derivatives have comparable biological activities
Uniqueness
N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C21H17ClN2O3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3S/c1-13-11-14(21(25)23-18-9-5-4-8-17(18)22)12-16-15-7-3-6-10-19(15)28(26,27)24(2)20(13)16/h3-12H,1-2H3,(H,23,25) |
InChI Key |
KBGWXLRZERARAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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